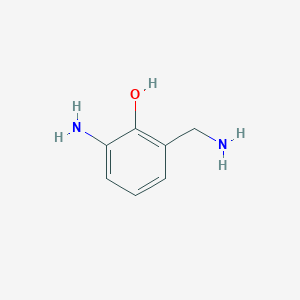

2-Amino-6-(aminomethyl)phenol

Description

2-Amino-6-(aminomethyl)phenol is a phenolic derivative featuring both amino (-NH₂) and aminomethyl (-CH₂NH₂) substituents at the 2- and 6-positions of the benzene ring.

Properties

IUPAC Name |

2-amino-6-(aminomethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-4-5-2-1-3-6(9)7(5)10/h1-3,10H,4,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAZWCHHGDJSNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(aminomethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with an amine. For example, starting with 2-chloro-6-(aminomethyl)phenol, the chlorine atom can be substituted by an amino group using ammonia or an amine under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance reaction rates and yields. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-(aminomethyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, such as acylation and alkylation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and hydrogen gas are used.

Substitution: Acylation can be performed using acetic anhydride, while alkylation may involve alkyl halides.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Acylated and alkylated phenol derivatives.

Scientific Research Applications

2-Amino-6-(aminomethyl)phenol has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-Amino-6-(aminomethyl)phenol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of aminophenol derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Properties

Antimicrobial Activity

Aminomethylphenol derivatives with electron-withdrawing groups (e.g., nitro, chloro) or extended conjugation (e.g., azomethines) often exhibit enhanced antimicrobial activity:

- Compound 4a (azomethine derivative): 100 µg/mL concentration inhibited Gram-positive (e.g., S. aureus) and Gram-negative (Salmonella spp.) bacteria .

- 4e and 4f (electron-withdrawing substituents): Effective against Candida albicans and bacterial strains at similar concentrations .

In contrast, this compound’s aminomethyl group (electron-donating) may reduce antimicrobial potency compared to nitro-substituted analogues. However, its dual amino groups could enable synergistic interactions with microbial targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.